(Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acrylonitrile moiety, converting it to an amine or other reduced forms.
Substitution: The thiazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or reduced nitriles.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between thiazole derivatives and biological macromolecules. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the phenyl and acrylonitrile groups can modulate the compound’s binding affinity and selectivity. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-phenylthiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Lacks the butyl group, which may affect its chemical reactivity and biological activity.
(Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-phenylacrylonitrile: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
(Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile: Contains a hydroxy group instead of a methoxy group, which can alter its chemical and biological properties.
Uniqueness
The presence of both the butylphenyl and methoxyphenyl groups in (Z)-2-(4-(4-butylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile imparts unique chemical properties, such as enhanced lipophilicity and specific binding interactions. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-3-4-5-17-6-10-19(11-7-17)22-16-27-23(25-22)20(15-24)14-18-8-12-21(26-2)13-9-18/h6-14,16H,3-5H2,1-2H3/b20-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBYXBWLHPTIN-ZHZULCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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